molecular formula C8H10N2O2 B1204538 4-Methoxybenzhydrazide CAS No. 3290-99-1

4-Methoxybenzhydrazide

Cat. No. B1204538
CAS RN: 3290-99-1
M. Wt: 166.18 g/mol
InChI Key: REKQLYUAUXYJSZ-UHFFFAOYSA-N
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Description

4-Methoxybenzhydrazide is a chemical compound with the molecular formula C8H10N2O2 . It is used as a pharmaceutical intermediate and is involved in a variety of organic syntheses .


Molecular Structure Analysis

The molecular structure of 4-Methoxybenzhydrazide consists of a benzene ring substituted with a methoxy group and a hydrazide group . The average molecular mass is 166.177 Da .

Scientific Research Applications

1. Antiparasitic Activity

4-Methoxybenzhydrazide (4-MH) has shown promise in antiparasitic research. A study by Paixão et al. (2019) demonstrated that a copper complex containing 4-MH exhibited significant in vitro anti-Trypanosoma cruzi activity, surpassing the effectiveness of benznidazole, the main drug used for treating Chagas disease. Preliminary in vivo assays showed that this compound could reduce parasitemia by 64% at the peak of infection.

2. DNA Interaction and Anticancer Potential

Research into 4-MH's interactions with DNA and its potential anticancer properties has been explored. In the same study by Paixão et al. (2019), molecular docking simulations predicted that the copper complex with 4-MH binds in the minor groove of the ct-DNA double helix, forming a hydrogen bond. This indicates a potential mechanism for its antiparasitic and possibly anticancer activities.

3. Ligand in Metal Complexes

4-Methoxybenzhydrazide has been studied as a ligand in various metal complexes. For instance, Vrdoljak et al. (2023) investigated its role in Nickel(II) hydrazone complexes, showing that 4-MH and related ligands can act as chelating or bridging ligands, forming clusters with different nuclearities. This study opens avenues for the application of 4-MH in material science and catalysis.

4. Polymer Synthesis

In the field of polymer science, 4-Methoxybenzhydrazide has been utilized in the synthesis of ordered polymers. Haba et al. (1998) described the use of 4-MH in the direct polycondensation of nonsymmetric monomers to create ordered polymers, showcasing its utility in advanced material synthesis.

5. Analytical Chemistry Applications

4-MH has also been applied in the field of analytical chemistry. Guo et al. (2019) used 4-MH as a modulating agent in the construction of covalent organic frameworks for solid phase microextraction of phthalate esters. This application demonstrates the potential of 4-MH in enhancing the efficiency of analytical methods.

6. Synthesis of Schiff Bases

The compound has been involved in the synthesis of Schiff bases, which have wide-ranging applications in organic chemistry and drug discovery. For example, Rassem & Nour (2016) synthesized a Schiff base using 4-MH, contributing to the exploration of new molecules with potential biological activities.

Safety And Hazards

4-Methoxybenzhydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate personal protective equipment and should not be released into the environment .

Future Directions

4-Methoxybenzhydrazide may be used to synthesize various compounds, such as N′-[(E)-5-bromo-2-hydroxy-3-methoxybenzylidene]-4-methoxybenzohydrazide monohydrate and 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole . It can also form hydrazone ligands, which readily form ruthenium (II) hydrazone complexes . These potential applications suggest that 4-Methoxybenzhydrazide could have significant future research and industrial uses.

properties

IUPAC Name

4-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKQLYUAUXYJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186556
Record name p-Anisic acid, hydrazide
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methoxybenzhydrazide

CAS RN

3290-99-1
Record name 4-Methoxybenzohydrazide
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Record name 4-Methoxybenzhydrazide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Anisoylhydrazine
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Record name p-Anisic acid, hydrazide
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Record name p-anisohydrazide
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Record name 4-METHOXYBENZHYDRAZIDE
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Synthesis routes and methods

Procedure details

303 g of hydrazine hydrate was added to a solution of 150 g of p-ethylanisic acid in 300 ml of ethanol, followed by heat-refluxing for 20 hours. After the reaction, the reaction mixture was poured into 1.5 liters of iced water to precipitate a crystal. The crystal was recrystallized from ethanol to obtain 88.2 g of 4-methoxybenzohydrazide.
Quantity
303 g
Type
reactant
Reaction Step One
Name
p-ethylanisic acid
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
PR Reshma, M Sithambaresan… - … Section E: Structure …, 2012 - scripts.iucr.org
… was prepared by adapting a reported procedure (Emmanuel et al., 2011; Mangalam & Kurup, 2011) by refluxing a mixture of methanolic solutions of 4-methoxybenzhydrazide (0.1661 g, …
Number of citations: 2 scripts.iucr.org
DA Paixão, CD Lopes, ZA Carneiro, LM Sousa… - Biomedicine & …, 2019 - Elsevier
In order to improve the previously observed antichagasic activity of Cu(II) complexes containing 2-chlorobenzhydrazide (2-CH), we report herein the synthesis and anti-Trypanosoma …
Number of citations: 25 www.sciencedirect.com
Z ÜNAL, M CINAR, M KARABACAK, M KURT - 2010 - researchgate.net
… 4-methoxybenzhydrazide (4-MBH) is an important intermediate for the synthesis of biologically active heterocyclic compounds and was found to be antileishmanial, antibacterial and …
Number of citations: 3 www.researchgate.net
ND Heindel, M Van Dort - Organic Preparations and Procedures …, 1985 - Taylor & Francis
… use of 3.5-diiodo-4-methoxybenzhydrazide (2) which, however, was unobtainable by direct electrophilic iodinations (Ic1 or KI, HI03) of either 4-hydroxyl- or 4-methoxybenzhydrazide. …
Number of citations: 1 www.tandfonline.com
A Choudhury, B Geetha, NR Sangeetha… - Journal of …, 1999 - Taylor & Francis
… The ligands Hpabh, Hpamh and Hpadh are obtained by condensing 2-pyridine-carboxaldehyde with benzhydrazide, 4-methoxybenzhydrazide and 4-dimethylaminobenzhydrazide, …
Number of citations: 23 www.tandfonline.com
M Mohanraj, G Ayyannan, G Raja… - Applied …, 2016 - Wiley Online Library
… Herein, the synthesis and characterization of ruthenium(II) complexes containing hydrazone ligands derived by condensing 4-methoxybenzhydrazide with 4-formylbenzoic acid or 4-…
Number of citations: 12 onlinelibrary.wiley.com
N LK, A Sakthivel, MR Kurup - 2022 - nopr.niscpr.res.in
… Di-2-pyridyl ketone (1 mmol, 0.1840 g) dissolved in 10 mL methanol was combined with 4Methoxybenzhydrazide (1 m mol, 0.1662 g) dissolved in 10 mL of methanol, and the mixture …
Number of citations: 2 nopr.niscpr.res.in
S Pal, J Pushparaju, NR Sangeetha, S Pal - Transition metal chemistry, 2000 - Springer
… The Schiff bases Hpabh, Hpamh and Hpadh were prepared by condensation of 2-pyridinecarboxaldehyde with benzhydrazide, 4-methoxybenzhydrazide and 4-…
Number of citations: 22 idp.springer.com
U Ashiq, RA Jamal, MN Tahir, S Yousuf… - … Section E: Structure …, 2009 - scripts.iucr.org
… In order to study the biological behaviour of 4-methoxybenzhydrazide and to investigate the change in activity due to complexation with vanadium center, we have synthesized (I) …
Number of citations: 9 scripts.iucr.org
GV Karunakar, NR Sangeetha, V Susila… - Journal of Coordination …, 2000 - Taylor & Francis
… and Hpamh (H refers to the dissociable amide proton), are derived from 2-pyridinecarboxaldehyde and benzhydrazide, and 2-pyridinecarboxaldehyde and 4-methoxybenzhydrazide, …
Number of citations: 14 www.tandfonline.com

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